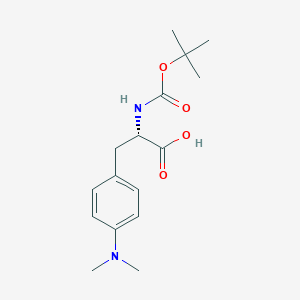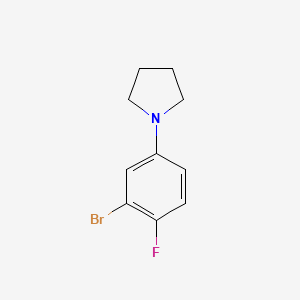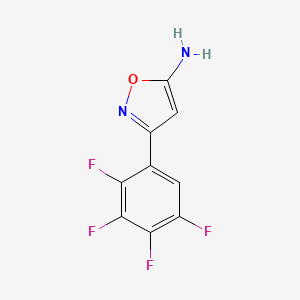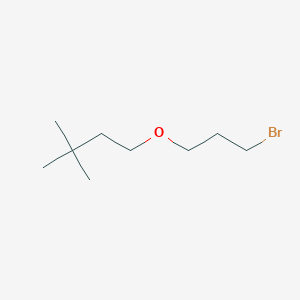
1-(3-Bromopropoxy)-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropoxy)-3,3-dimethylbutane is an organic compound characterized by its brominated propoxy group attached to a dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropoxy)-3,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-(3-Bromopropoxy)-3,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropoxy)-3,3-dimethylbutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but contains a silyl ether group.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring instead of a dimethylbutane backbone.
1-(3-Bromopropoxy)-3-methylbenzene: Contains a methylbenzene ring instead of a dimethylbutane backbone.
Uniqueness: 1-(3-Bromopropoxy)-3,3-dimethylbutane is unique due to its specific combination of a brominated propoxy group and a dimethylbutane backbone, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C9H19BrO |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
1-(3-bromopropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19BrO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |
Clé InChI |
BMEKVLAAMRJSDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



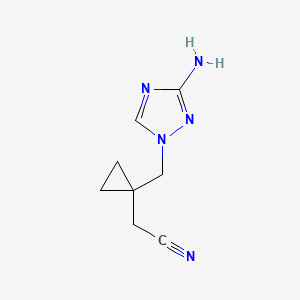
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
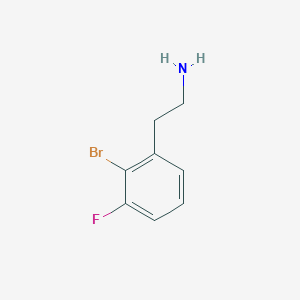
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
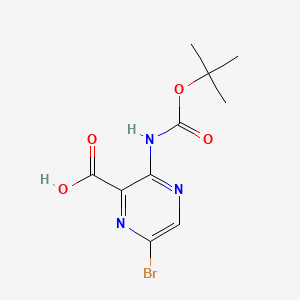
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)
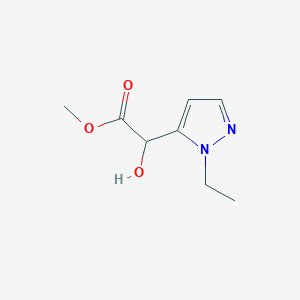
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
